molecular formula C12H12N2O2 B1597576 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 423768-56-3

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1597576
M. Wt: 216.24 g/mol
InChI Key: ZAECUUMNEFZBLG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Structural and Spectral Investigations

Research has been conducted on similar pyrazole-4-carboxylic acid derivatives, focusing on their structural and spectral properties. For instance, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid highlighted its synthesis, structural characterization through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. Theoretical studies using density functional theory (DFT) and time-dependent TD-DFT method were also performed to understand its electronic transitions, emphasizing the molecule's potential for various applications based on its structural and electronic properties (Viveka, S., Vasantha, G., Dinesha, S. Naveen, Lokanath, N. K., & Nagaraja, G. K., 2016).

Pharmacological Potential

Another aspect of research delves into the pharmacological potential of pyrazole-4-carboxylic acid derivatives. Although not directly related to the specific compound mentioned, related studies have synthesized derivatives for evaluation as analgesic and anti-inflammatory agents, suggesting a framework for assessing similar compounds for therapeutic applications (Gokulan, P. D., Jayakar, B., Alagarsamy, V., & Solomon, V. R., 2012).

Coordination Polymers and Materials Science

Further research on derivatives of 3-methyl-1H-pyrazole-4-carboxylic acid has explored their use in creating coordination polymers with metals such as Zn(II) and Cd(II). These studies underline the compound's versatility in forming structurally diverse materials with potential applications in catalysis, molecular recognition, or as luminescent materials (Cheng, M., Wang, Q., Bao, J., Wu, Y., Sun, L., Yang, B., & Liu, Q., 2017).

Heterocyclic Dyes and Chemical Sensing

Research on pyrazole-based heterocyclic dyes demonstrates the utility of pyrazole carboxylic acids in synthesizing dyes with specific optical properties, which could be relevant for developing novel sensors or materials for optical applications. Such studies provide insights into how different substituents affect the electronic properties and, consequently, the dye's absorption characteristics (Tao, T., Zhao, X., Wang, Y., Qian, H., & Huang, W., 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-methyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-5-3-4-6-11(8)14-9(2)10(7-13-14)12(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAECUUMNEFZBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381547
Record name 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

423768-56-3
Record name 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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